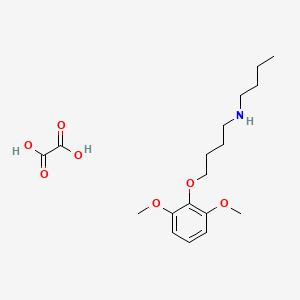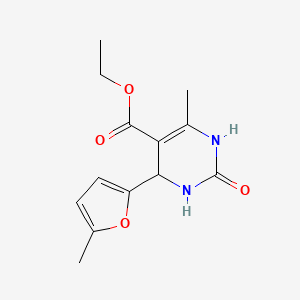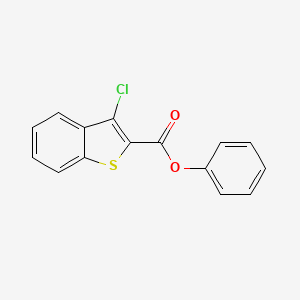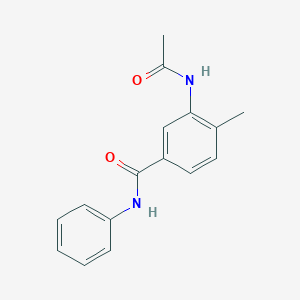
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as BDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMB is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in several physiological processes. The purpose of
作用机制
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate activates the β2-adrenergic receptor, which is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation, the β2-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, resulting in the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, which are mediated through the activation of the β2-adrenergic receptor. This compound has been shown to increase airway smooth muscle relaxation, reduce inflammation, and improve lung function in asthma patients. This compound has also been shown to improve cardiac function and reduce oxidative stress in cardiovascular diseases. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in metabolic disorders.
实验室实验的优点和局限性
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several advantages for lab experiments, including its high selectivity for the β2-adrenergic receptor, which allows for specific activation of the receptor without affecting other receptors. This compound is also stable and has a long half-life, which makes it a valuable tool for long-term experiments. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for the study of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including the investigation of its potential for therapeutic applications in asthma, cardiovascular diseases, and metabolic disorders. Future studies could also investigate the potential of this compound as a tool for studying the β2-adrenergic receptor in different physiological systems. In addition, the development of more selective and potent agonists of the β2-adrenergic receptor could lead to the discovery of new therapeutic targets for several diseases.
合成方法
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with butylamine, followed by the formation of the final product through a series of chemical reactions. The synthesis method of this compound has been extensively studied and optimized to produce high yields of the compound.
科学研究应用
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in several scientific research studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. This compound is a selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for studying the receptor's function in different physiological systems. This compound has been used in studies investigating the role of the β2-adrenergic receptor in asthma, cardiovascular diseases, and metabolic disorders.
属性
IUPAC Name |
N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-4-5-11-17-12-6-7-13-20-16-14(18-2)9-8-10-15(16)19-3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRTXUSEDBYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)

![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)


![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
